molecular formula C11H17NOS B7517489 N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide

N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide

Cat. No. B7517489
M. Wt: 211.33 g/mol
InChI Key: URSBLEDXQSWQFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide, also known as DMTPA, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. DMTPA belongs to the family of amides, which are organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom (N) of an amine. DMTPA has been synthesized and studied for its potential use as a drug candidate for various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide is not fully understood, but it is believed to involve its ability to modulate various signaling pathways in the body. N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, which may contribute to its anti-cancer effects. In addition, N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide has been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide has been shown to have various biochemical and physiological effects in the body. In vitro studies have demonstrated that N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide has also been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and acetylcholine, which are involved in cognitive function and memory. In animal studies, N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide has been shown to improve cognitive function and reduce the progression of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. In addition, N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide has been shown to have low toxicity and is well-tolerated in animal studies. However, there are also some limitations to using N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide in laboratory experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental systems. In addition, N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide may have different pharmacokinetic properties in humans compared to animals, which may limit its translational potential.

Future Directions

There are several potential future directions for research on N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide. One area of interest is its potential use as a drug candidate for cancer treatment. Further studies are needed to determine the optimal dosage and treatment regimen for N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide, as well as its efficacy and safety in clinical trials. Another area of interest is its potential use as a neuroprotective agent for the treatment of neurodegenerative diseases. Additional studies are needed to explore the mechanisms underlying its effects on neurotransmitter signaling and cognitive function. Finally, further research is needed to better understand the pharmacokinetic properties of N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide in humans, which will be important for its potential translation to clinical use.

Synthesis Methods

N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,5-dimethylthiophene with ethyl bromoacetate to form ethyl 2,5-dimethylthiophene-3-carboxylate. This intermediate is then reacted with ammonia to form the corresponding amide, N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide.

Scientific Research Applications

N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide has been evaluated as a potential drug candidate for cancer treatment due to its ability to inhibit the growth of cancer cells. In pharmacology, N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide has been studied for its potential use as a neuroprotective agent, which can prevent or slow down the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's. In neuroscience, N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide has been investigated for its effects on the brain, including its ability to modulate neurotransmitter signaling and improve cognitive function.

properties

IUPAC Name

N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-5-11(13)12-8(3)10-6-7(2)14-9(10)4/h6,8H,5H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSBLEDXQSWQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C)C1=C(SC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.